

An In-depth Technical Guide to Vonafexor (EYP001)

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Compound of Interest		
Compound Name:	Vonafexor	
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Core Concepts: An Overview of Vonafexor

Vonafexor, also known as EYP001, is an orally active, synthetic, non-steroidal, non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2][3] It is a small molecule developed by ENYO Pharma that demonstrates high selectivity for FXR compared to other nuclear receptors and shows no activity on the TGR5 bile acid receptor.[1] FXR is a nuclear receptor predominantly expressed in the liver, kidney, and gut.[1] It is naturally activated by bile acids and plays a crucial role in regulating a wide array of biological processes, including bile acid metabolism, inflammation, fibrosis, and both glucose and lipid metabolism.[1]

Vonafexor's distinct chemical structure compared to other FXR agonists results in the induction of a differential set of target genes.[1] It is currently in Phase 2 clinical development for diseases involving impaired kidney function, such as Alport syndrome and Chronic Kidney Disease (CKD), as well as for Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Non-Alcoholic Steatohepatitis (NASH).[1][4] The drug has also been investigated for its antiviral properties against Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV).[5]

Mechanism of Action

As a selective FXR agonist, **Vonafexor**'s therapeutic effects are mediated through the activation of the FXR signaling pathway.[1] In hepatocytes, FXR activation modulates the





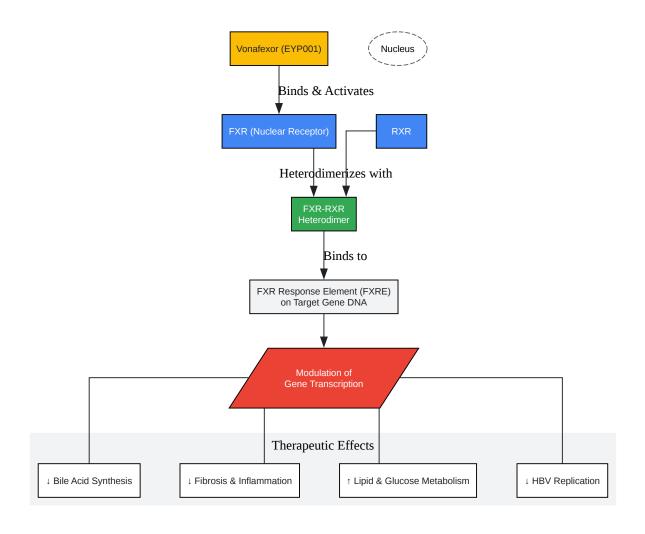


transcription of genes involved in bile acid, lipid, and glucose homeostasis.[2] This leads to a suppression of bile acid synthesis, an improvement in lipid metabolism, and a reduction in hepatic fibrosis and steatosis.[2][6]

In the context of viral hepatitis, FXR activation has been shown to interfere with HBV DNA transcription.[7] Specifically, the ENYO Pharma founding team discovered that FXR agonists disrupt the interaction between FXR and the hepatitis B viral protein X (HBx), which is essential for viral replication.[8] This mechanism results in the inhibition of viral replication and a decrease in viral proteins, pregenomic RNA (pgRNA), and HBV DNA levels.[3][7]

For kidney diseases, preclinical studies indicate that **Vonafexor** improves renal morphology and function by reducing interstitial fibrosis and inflammation and preventing podocyte loss.[1] [9] RNA sequencing analysis from these studies revealed that **Vonafexor** impacts pathological pathways involved in the cell cycle, cell signaling, and metabolism.[9]





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Caption: Vonafexor's FXR agonist signaling pathway.

Data Presentation

Table 1: Physicochemical Properties of Vonafexor



Property	Value	Reference
Name	Vonafexor (EYP001)	[2]
CAS Number	1192171-69-9	[2]
Chemical Formula	C19H15Cl3N2O5S	[2]
Molecular Weight	489.75 g/mol	[2]
Modality	Small Molecule	[10]
Mechanism	FXR Agonist	[2]

Table 2: Key Efficacy Results from Phase 2a LIVIFY Study (NASH)

12-week treatment period in patients with F2-F3 NASH



Endpoint	Placebo	Vonafexor 100mg QD	Vonafexor 200mg QD	Reference
Mean Absolute Liver Fat Reduction (MRI-PDFF)	-2.3%	-6.3% (p<0.001)	-5.4% (p<0.001 vs placebo)	[11]
Mean Relative Liver Fat Reduction (MRI- PDFF)	-10.6%	-30.5% (p<0.001)	-25.3% (p<0.001 vs placebo)	[11]
Patients with ≥30% Relative Liver Fat Reduction	13%	50% (p<0.05)	39.3%	[12]
Mean GGT Reduction	-8%	-42% (p<0.001)	Not specified	[6]
Mean ALT Reduction	-12%	-20%	Not specified	[6]
Mean cT1 Absolute Reduction (msec)	-10 msec	-79 msec (p<0.001)	Not specified	[6]
Mean Change in eGFR (mL/min/1.73m²)	-2.8	+5.6	Not specified	[6]

| Incidence of Mild/Moderate Pruritus | 6.3% | 9.7% | 18.2% | [12] |

Table 3: Results from Phase 1b Study (Chronic Hepatitis B)

29-day treatment period



Endpoint / Event	Finding	Reference
HBsAg Concentration	-0.1 log ₁₀ IU/mL decrease with 400mg QD monotherapy (p<0.05)	[7]
HBcrAg and pgRNA	Decreased with Vonafexor/peg-IFN-α2a combination therapy	[7]
Most Frequent Adverse Events	Moderate gastrointestinal events	[7]

| Pruritus Incidence | More frequent with twice-daily (56-67%) vs. once-daily (16%) regimens (p<0.05) [7] |

Table 4: In Vitro Antiviral Activity Against HBV

Experimental Finding	Reference
Inhibition of HBV Markers	EYP001 alone inhibited HBsAg and HBeAg production, and reduced cccDNA and pgRNA.
Inhibition of Particle Release	Inhibited HBV particle release similarly to Tenofovir (TFV) or Entecavir (ETV).
Combination Effect	Showed an additive effect in reducing HBV DNA, HBsAg, and HBeAg when combined with Entecavir or Tenofovir.

Experimental Protocols Protocol 1: Phase 2a LIVIFY Clinical Trial (NASH)

- Study Design: A two-part, double-blind, placebo-controlled, randomized Phase 2a trial.[12]
- Patient Population: 120 patients with suspected fibrotic NASH (F2-F3 fibrosis).[11][12]
- Intervention:

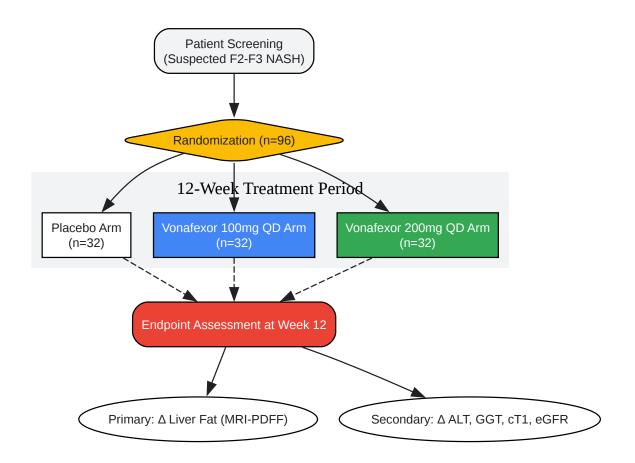
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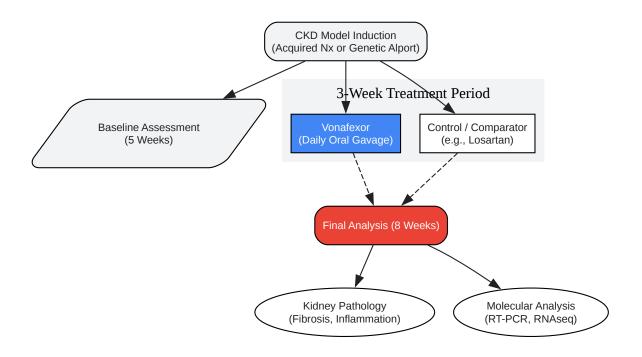


- Part A (Safety run-in, n=24): Patients were randomized (1:1:1:1) to placebo, Vonafexor
 100 mg twice daily, 200 mg once daily, or 400 mg once daily.[12]
- Part B (n=96): Patients were randomized (1:1:1) to receive once-daily oral doses of
 Vonafexor 100 mg, Vonafexor 200 mg, or a placebo for a 12-week duration.[11][12]
- Primary Efficacy Endpoint: The change from baseline to Week 12 in liver fat content (LFC),
 as measured by MRI proton density fat fraction (MRI-PDFF).[12]
- Secondary Endpoints: Included changes in corrected T1 (cT1) values, liver enzymes (e.g., ALT, GGT), and renal function markers like estimated Glomerular Filtration Rate (eGFR).[6]
 [12]









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